

Spectroscopic Analysis of Hexabromoethane: A Technical Guide

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Compound of Interest

Compound Name: Hexabromoethane

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This technical guide provides a comprehensive overview of the key spectroscopic data for **hexabromoethane** (C_2Br_6), a fully brominated hydrocarbon. Due to its simple, symmetric structure, **hexabromoethane** serves as a useful reference compound in various spectroscopic studies. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **hexabromoethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^{13}C NMR Spectroscopic Data for **Hexabromoethane**

Chemical Shift (δ) [ppm]	Solvent	Multiplicity	Assignment
46.8	CS ₂	Singlet	C ₁ and C ₂

Data sourced from SpectraBase.[\[1\]](#)

Due to the molecular symmetry of **hexabromoethane**, both carbon atoms are chemically equivalent, resulting in a single signal in the ^{13}C NMR spectrum.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

Table 2: Infrared (IR) Absorption Bands for **Hexabromoethane**

Wavenumber (cm^{-1})	Assignment
940	C-C stretch
255	CBr_3 symmetric stretch
120	CBr_3 symmetric deformation

Vibrational data corresponds to Raman spectroscopy, which is closely related to IR spectroscopy, as reported by the NIST WebBook.[\[4\]](#)

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Data (Electron Ionization) for **Hexabromoethane**

m/z	Relative Intensity (%)	Proposed Fragment
504 (isotope peak)	~15	$[\text{C}_2\text{Br}_6]^+$ (Molecular Ion)
425 (isotope peak)	~5	$[\text{C}_2\text{Br}_5]^+$
346 (isotope peak)	~10	$[\text{C}_2\text{Br}_4]^+$
251 (isotope peak)	~100 (Base Peak)	$[\text{CBr}_3]^+$
172 (isotope peak)	~40	$[\text{CBr}_2]^+$
93 (isotope peak)	~20	$[\text{CBr}]^+$

Fragmentation patterns are interpreted from data available in the NIST WebBook and general principles of mass spectrometry. The listed m/z values correspond to the most abundant isotope of bromine (^{79}Br and ^{81}Br in roughly a 1:1 ratio), leading to characteristic isotopic patterns for bromine-containing fragments.[\[4\]](#)[\[5\]](#)

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of **hexabromoethane** are not always published with the data itself. The following sections describe generalized, standard methodologies for obtaining NMR, IR, and MS data for a solid organic compound like **hexabromoethane**.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectra are typically acquired for the structural elucidation of organic molecules.

Sample Preparation:

- Approximately 5-30 mg of solid **hexabromoethane** is dissolved in a suitable deuterated solvent (e.g., carbon disulfide-d₂, CDCl₃) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.[\[6\]](#)[\[7\]](#)
- The solution must be homogeneous and free of any solid particles to ensure optimal magnetic field homogeneity. Filtration through a small plug of glass wool in a Pasteur pipette is recommended.[\[8\]](#)
- Tetramethylsilane (TMS) is often added as an internal standard to define the 0 ppm chemical shift.[\[9\]](#)

Instrumentation and Data Acquisition:

- A high-field NMR spectrometer (e.g., 300-700 MHz) is used.
- For ¹³C NMR, a larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[\[3\]](#)
- Broadband proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a singlet for each unique carbon atom.[\[9\]](#)

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is a common and convenient method for analyzing solid samples.

Sample Preparation:

- A small amount of solid **hexabromoethane** powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[\[10\]](#)[\[11\]](#)
- A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal surface.[\[11\]](#)[\[12\]](#)

Instrumentation and Data Acquisition:

- A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- A background spectrum of the clean, empty ATR crystal is recorded first.
- The sample spectrum is then acquired, typically over a range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard technique for the mass analysis of volatile and thermally stable organic compounds.

Sample Introduction and Ionization:

- A small amount of **hexabromoethane** is introduced into the mass spectrometer, often via a direct insertion probe for solid samples, and vaporized under high vacuum.[\[13\]](#)[\[14\]](#)
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[1\]](#)[\[15\]](#) This causes the ejection of an electron, forming a molecular ion (M^+), and induces fragmentation.[\[1\]](#)[\[14\]](#)

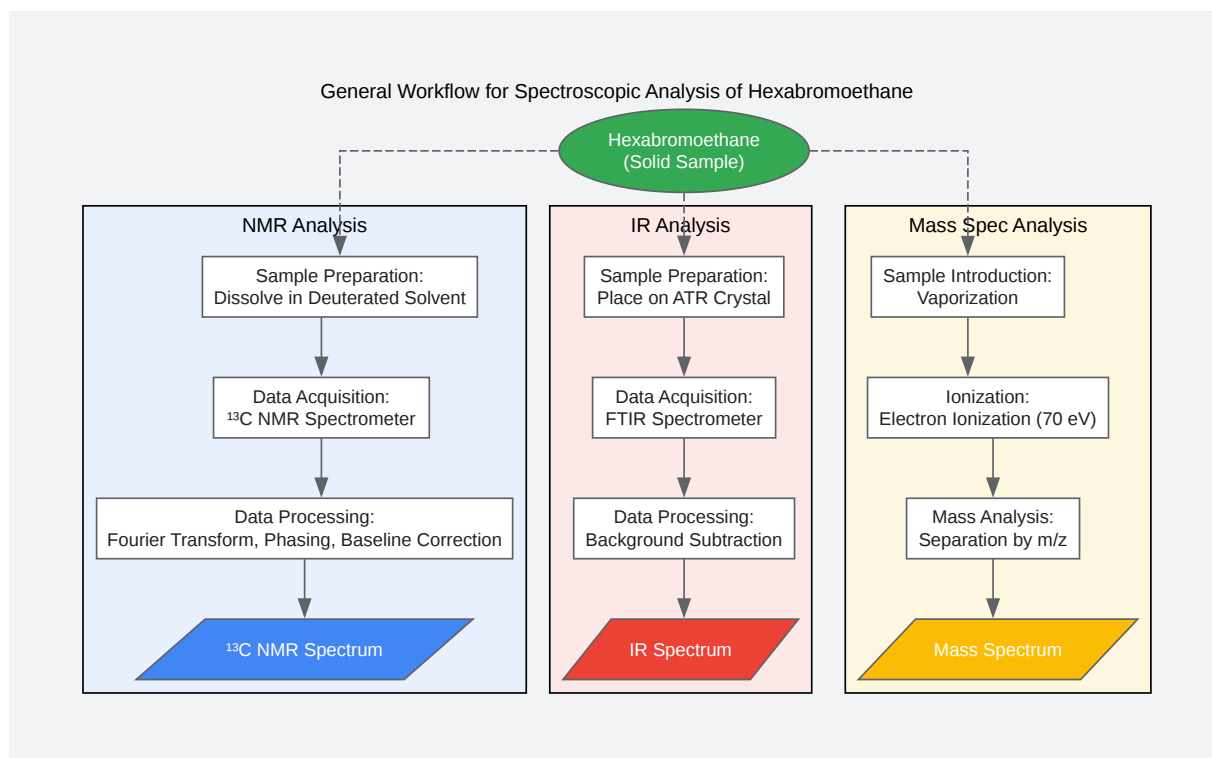
Mass Analysis and Detection:

- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

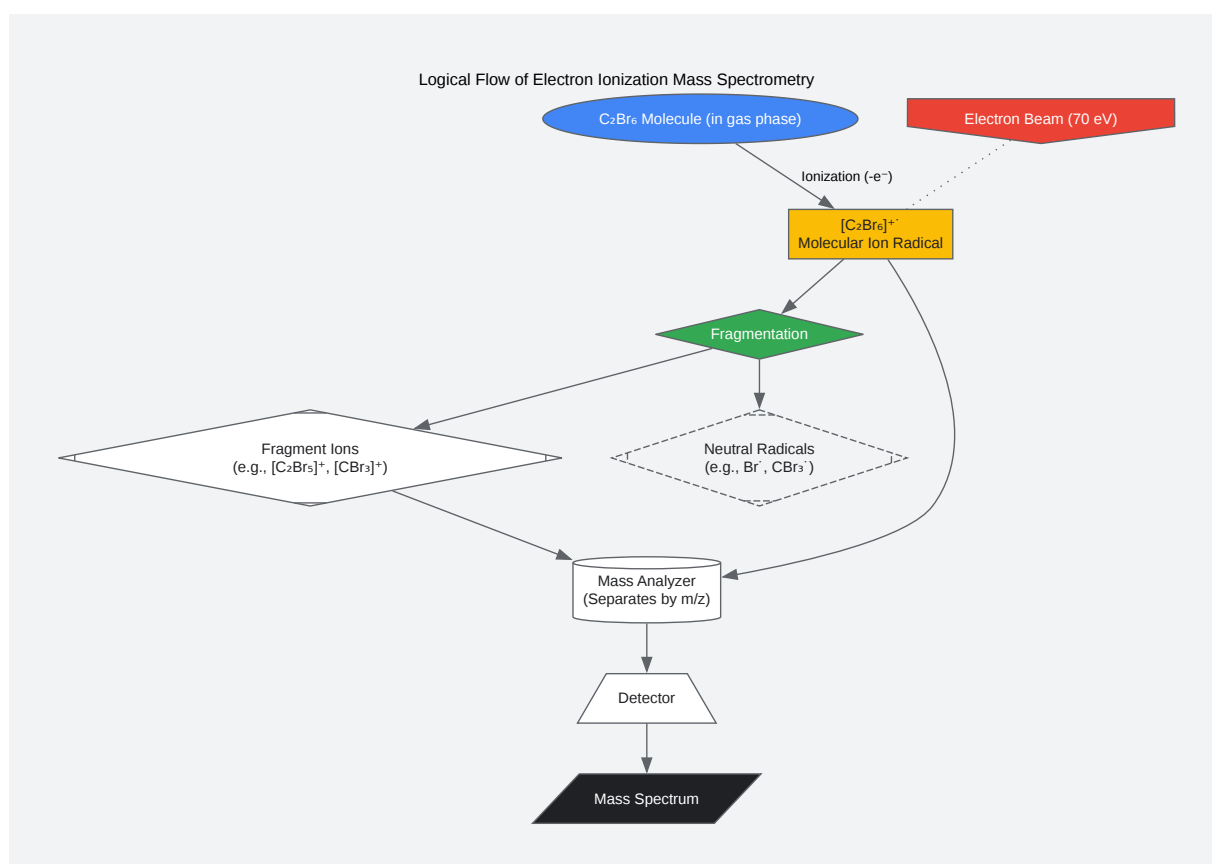
Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of a solid organic compound like **hexabromoethane**.



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Caption: General workflow for NMR, IR, and Mass Spec analysis of a solid sample.



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Caption: Logical flow of electron ionization and fragmentation in mass spectrometry.

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References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 29.10 ^{13}C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. jasco.co.uk [jasco.co.uk]
- 12. agilent.com [agilent.com]
- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
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